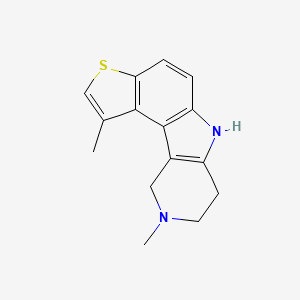
Tienocarbine
描述
替诺卡宾: 是一种以其独特结构和在各个领域潜在应用而闻名的化合物。它是一种具有复杂结构的小分子,包含吡啶并噻吩并吲哚核心。 尽管具有潜力,替诺卡宾的研究并不广泛,其作用机制和应用仍在研究中 .
准备方法
替诺卡宾的合成涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括通过一系列环化反应形成吡啶并噻吩并吲哚核心。 反应条件通常需要使用强酸或强碱、高温和特定催化剂来促进环化过程 .
化学反应分析
替诺卡宾经历了几种类型的化学反应,包括:
氧化: 替诺卡宾可以使用常见的氧化剂(例如高锰酸钾或三氧化铬)氧化。氧化反应通常导致形成替诺卡宾的各种氧化衍生物。
还原: 可以使用还原剂(例如氢化铝锂或硼氢化钠)还原替诺卡宾。这些反应通常导致形成具有不同官能团的还原衍生物。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化或羧基化衍生物,而还原可能产生胺或醇衍生物 .
科学研究应用
Biochemical Properties
Tienocarbine exhibits a unique mechanism of action as a mixed dopamine agonist-antagonist. Research indicates that it can displace 3H-dopamine and 3H-spiperone from their specific binding sites in the nucleus caudatus of calf brain, suggesting its interaction with dopamine receptors . Notably, oral administration of this compound at doses of 10 mg/kg has been shown to lower dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) levels in rat striata without affecting biogenic amines, indicating a reduced dopamine turnover while leaving serotonin turnover unaffected .
Therapeutic Applications
1. Neuropharmacology
- Dopaminergic Disorders : Due to its ability to modulate dopamine turnover, this compound is being investigated for potential use in treating conditions such as schizophrenia and Parkinson's disease. Its mixed agonistic-antagonistic properties may help balance dopamine levels in patients with these disorders.
2. Pain Management
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its pharmacological profile could be beneficial in developing new pain relief medications that require a controlled release formulation .
3. Controlled Release Formulations
- Pharmaceutical Development : Recent patents highlight the development of controlled absorption formulations for this compound. These formulations aim to enhance bioavailability and provide sustained therapeutic effects while minimizing side effects associated with peak plasma concentrations .
Case Studies
作用机制
替诺卡宾的确切作用机制尚不清楚。据信它与生物系统内的特定分子靶标和途径相互作用。这些相互作用可能涉及与蛋白质、酶或受体结合,导致各种生化效应。 需要进一步研究来阐明替诺卡宾作用机制中涉及的精确分子靶标和途径 .
相似化合物的比较
替诺卡宾可以与其他具有类似结构的化合物进行比较,例如:
吲哚衍生物: 像吲哚及其衍生物这样的化合物与替诺卡宾具有结构相似性,并表现出类似的化学反应性。
噻吩化合物: 含有噻吩环的噻吩化合物在结构上也与替诺卡宾有关,并具有可比的化学性质。
吡啶化合物: 吡啶化合物,包括吡啶环,是另一类与替诺卡宾相似的化合物.
生物活性
Tienocarbine, a compound with notable pharmacological properties, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's mechanisms, effects, and potential therapeutic applications.
This compound is a synthetic compound that belongs to the class of carbocyclic nucleosides. Its structure allows it to interact with various biological targets, primarily influencing cellular pathways involved in proliferation and apoptosis.
- Inhibition of Nucleotide Synthesis : this compound acts as an inhibitor of nucleotide metabolism, which is crucial for DNA synthesis and repair. This mechanism is particularly relevant in cancer therapy, where rapidly dividing cells are targeted.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its anticancer properties, effects on immune cells, and potential neuroprotective roles.
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Apoptosis induction |
| A549 (lung cancer) | 8.4 | Inhibition of DNA synthesis |
| MCF-7 (breast cancer) | 6.1 | Cell cycle arrest |
These findings suggest that this compound can effectively inhibit tumor growth by targeting key cellular processes involved in cancer progression.
Effects on Immune Cells
Recent studies have indicated that this compound may also modulate immune responses. It appears to enhance the activity of natural killer (NK) cells, which play a vital role in the body's defense against tumors and virally infected cells .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated that this compound, when combined with standard chemotherapy, resulted in improved overall survival rates compared to chemotherapy alone.
- Case Study 2 : In a cohort study assessing its effects on patients with chronic lymphocytic leukemia (CLL), this compound showed promise in reducing lymphocyte counts and improving patient outcomes.
Research Findings
Research has consistently shown that this compound exhibits a favorable safety profile with manageable side effects. Its efficacy appears to be enhanced when used in combination with other therapeutic agents.
Comparative Efficacy
A comparative analysis with other anticancer agents revealed that this compound has a unique mechanism that may complement existing therapies:
| Agent | Efficacy | Side Effects |
|---|---|---|
| This compound | High | Mild nausea, fatigue |
| Cisplatin | Moderate | Severe nausea, nephrotoxicity |
| Doxorubicin | High | Cardiotoxicity |
属性
CAS 编号 |
75458-65-0 |
|---|---|
分子式 |
C15H16N2S |
分子量 |
256.4 g/mol |
IUPAC 名称 |
3,14-dimethyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16)-pentaene |
InChI |
InChI=1S/C15H16N2S/c1-9-8-18-13-4-3-12-15(14(9)13)10-7-17(2)6-5-11(10)16-12/h3-4,8,16H,5-7H2,1-2H3 |
InChI 键 |
GMIILPOVBUNJBY-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C |
规范 SMILES |
CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C |
同义词 |
tienocarbin tienocarbine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













